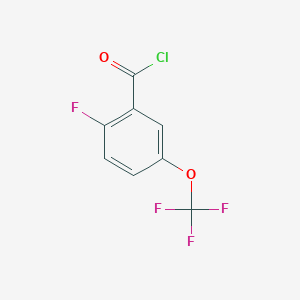

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQPJSTXNSFZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251097 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-89-8 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride and its Analogue: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethoxy)benzoyl chloride, a fluorinated building block of significant interest in medicinal and materials chemistry. Due to the prevalence of data on its close structural analogue, 2-fluoro-5-(trifluoromethyl)benzoyl chloride, this document will focus on the latter as a case study while drawing parallels and discussing the distinct contributions of the trifluoromethoxy group. The guide delves into the synthesis, physicochemical properties, reactivity, and applications of these critical reagents, with a particular focus on their role in the development of novel pharmaceuticals and agrochemicals. Safety protocols and handling procedures are also discussed in detail to ensure safe and effective laboratory practice.

Introduction and Compound Identification

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the life sciences. The incorporation of fluorine or fluorine-containing groups can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The benzoyl chloride scaffold, substituted with both a fluorine atom and a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, represents a powerful class of reagents for introducing these desirable properties into target molecules.

It is important to note that while the topic of this guide is this compound, a comprehensive search of scientific and commercial databases reveals a greater abundance of information for its close analogue, 2-fluoro-5-(trifluoromethyl)benzoyl chloride . Therefore, this guide will use the latter as the primary subject for detailed analysis, with its properties and synthesis being representative of this class of compounds. The unique influence of the trifluoromethoxy group will be discussed in the context of its applications in drug design.

Key Compound Profile: 2-Fluoro-5-(trifluoromethyl)benzoyl chloride

-

CAS Number: 207981-46-2[2]

-

Synonyms: α,α,α,6-Tetrafluoro-m-toluoyl chloride[2]

-

Molecular Formula: C₈H₃ClF₄O[2]

-

Molecular Weight: 226.55 g/mol [2]

Physicochemical Properties

The physical and chemical properties of 2-fluoro-5-(trifluoromethyl)benzoyl chloride are summarized in the table below. These properties are critical for its handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 191 °C (lit.) | [2][3] |

| Density | 1.499 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.468 (lit.) | [3] |

| Purity | ≥ 98% (Assay by titration) | [2] |

| Storage Conditions | Store under inert atmosphere, moisture sensitive | [4] |

Synthesis and Preparation

The synthesis of fluorinated benzoyl chlorides typically begins with the corresponding benzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 1: Laboratory-Scale Synthesis from 2-Fluoro-5-(trifluoromethyl)benzoic Acid

This protocol describes a common method for preparing the title compound from its carboxylic acid precursor using oxalyl chloride, which is often preferred for its clean reaction profile, producing only gaseous byproducts.

Step-by-Step Methodology:

-

Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas scrubber.

-

Reagents: Charge the flask with 2-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) dissolved in an anhydrous solvent such as dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).[5]

-

Reaction: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.[5] The reaction will proceed with vigorous evolution of carbon monoxide and carbon dioxide gas.

-

Monitoring: Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases, indicating the completion of the reaction.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride can often be used directly for subsequent reactions. For higher purity, vacuum distillation is recommended.[5]

Caption: Workflow for the laboratory synthesis of 2-fluoro-5-(trifluoromethyl)benzoyl chloride.

Chemical Reactivity and Synthetic Applications

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a versatile acylating agent. The presence of two strongly electron-withdrawing groups (F and CF₃) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

This reactivity makes it an excellent reagent for:

-

Amide bond formation: Reacting with primary and secondary amines to form amides, a crucial linkage in many pharmaceuticals.

-

Ester synthesis: Reacting with alcohols to produce esters.

-

Friedel-Crafts acylation: Introducing the 2-fluoro-5-(trifluoromethyl)benzoyl group onto another aromatic ring.[1]

The compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]

The Role of -CF₃ and -OCF₃ in Drug Discovery

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly sought after in drug design for their ability to fine-tune molecular properties.

-

Lipophilicity: Both groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The trifluoromethoxy group is considered one of the most lipophilic substituents.[6][7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable group (like a methyl group) with a -CF₃ or -OCF₃ group can block metabolic pathways, such as oxidation by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.[6][7]

-

Binding Affinity: The strong electron-withdrawing nature of these groups alters the electronic profile of the aromatic ring, which can lead to stronger interactions with biological targets.[1]

-

Permeability: The trifluoromethoxy group, in particular, has been shown to enhance membrane permeability, a critical factor for oral drug absorption and CNS-targeting agents.[6]

The antidepressant fluoxetine, which contains a trifluoromethyl group, is a classic example of how this moiety can improve brain penetration and overall efficacy.[6][9] Similarly, riluzole, used to treat amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity and metabolic stability, facilitating its action in the central nervous system.[6]

Safety, Handling, and Disposal

Fluorinated benzoyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.

Hazard Identification:

-

Causes severe skin burns and eye damage.[10]

-

May cause respiratory irritation upon inhalation.[10]

-

Reacts with water to release toxic gases (e.g., HCl).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., fluorinated rubber), a lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits are exceeded, use a certified respirator.[11][12]

Handling and Storage:

-

Always handle in a chemical fume hood.[11]

-

Keep containers tightly closed and store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[11][13]

-

Ground all equipment when transferring to prevent static discharge.[13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if possible. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive and synthetically valuable building block. Its utility is derived from the powerful influence of its fluorine and trifluoromethyl substituents, which are strategically employed in the design of modern pharmaceuticals and agrochemicals to enhance metabolic stability, lipophilicity, and biological activity. While data for the analogous this compound is less common, the principles of its synthesis, reactivity, and application can be inferred from its well-documented counterpart. A thorough understanding of the handling and safety protocols for these corrosive and reactive compounds is paramount for their effective and safe use in research and development.

References

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.

- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents.

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

- US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents | Oakwood Chemical. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

-

Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions - PMC - NIH. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]

-

Benzoyl chloride - Penta chemicals. Available at: [Link]

-

2-fluoro-5-(trifluoromethyl)benzoyl chloride - ChemBK. Available at: [Link]

-

Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. Available at: [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. Available at: [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Royal Society of Chemistry. Available at: [Link]

-

Safety Data Sheet: Benzoyl chloride - Carl ROTH. Available at: [Link]

-

115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟 - Win-Win Chemical. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 207981-46-2|2-Fluoro-5-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

A Note to the Reader: This guide focuses on the physical properties, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS RN: 207981-46-2) . Initial searches for "2-Fluoro-5-(trifluoromethoxy)benzoyl chloride" did not yield specific data, suggesting it is a less common or novel compound. The trifluoromethyl analogue, however, is a well-documented and commercially available reagent of significant interest in research and development. As a Senior Application Scientist, this guide has been structured to provide a comprehensive overview of this closely related and highly relevant compound for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern synthetic chemistry. Its utility stems from the unique combination of a reactive benzoyl chloride moiety with two distinct fluorine-containing groups: a fluoro group at the 2-position and a trifluoromethyl group at the 5-position. These substituents impart unique electronic and lipophilic properties to the parent molecule and subsequent derivatives, making this reagent a valuable tool in the synthesis of complex organic molecules.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a fluoro and a trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoyl chloride allows for the introduction of these desirable properties into a wide range of molecular scaffolds. This guide provides an in-depth overview of its physical properties, safety and handling protocols, and its applications in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride are summarized in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 207981-46-2 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₄O | [1][2][3] |

| Molecular Weight | 226.55 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 191 °C (lit.) | [1][3] |

| Density | 1.5 g/mL at 20°C; 1.499 g/mL at 25°C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.47 (lit.) | [1] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Synonyms | α,α,α,6-Tetrafluoro-m-toluoyl chloride | [1][2] |

Molecular Structure and Reactivity

The structure of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is characterized by a benzene ring substituted with a benzoyl chloride group, a fluorine atom ortho to the carbonyl group, and a trifluoromethyl group in the meta position relative to the fluorine.

Caption: General reaction scheme for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-Fluoro-5-(trifluoromethyl)benzoic acid.

-

Addition of Reagent: An excess of thionyl chloride is slowly added to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

Workup and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

Applications in Synthesis

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a versatile reagent with applications in various fields, primarily in the development of pharmaceuticals and agrochemicals. [1]

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The introduction of the 2-fluoro-5-(trifluoromethyl)benzoyl moiety can significantly enhance the pharmacological properties of a drug candidate. [1]* Agrochemical Formulations: It is utilized in the production of advanced herbicides and pesticides. The fluorinated substituents contribute to the potency and stability of the resulting agrochemicals. [1]* Materials Science: The compound is also used in the synthesis of specialty polymers and coatings that require high thermal stability and chemical resistance. [1]

Safety and Handling

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. [2] Hazard Identification:

| Hazard Statement | Description | GHS Code | Source(s) |

| Combustible Liquid | H227 | ||

| May be corrosive to metals | H290 | ||

| Causes severe skin burns and eye damage | H314 |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. * Storage: Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials. Keep the container tightly closed and store under an inert atmosphere. * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. [3]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a valuable and highly reactive building block in organic synthesis. Its unique structural features make it an important intermediate for introducing fluorine-containing moieties into pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

Alichem Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride. Retrieved from [Link]

-

ChemBK (2024). 2-fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

African Rock Art (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a highly reactive acyl chloride derivative of benzoic acid. This compound is of significant interest to the pharmaceutical and agrochemical industries as a versatile building block in the synthesis of complex organic molecules. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties and conformational effects, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting derivatives. This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Reference |

| Molecular Formula | C8H3ClF4O2 | N/A |

| Molecular Weight | 242.55 g/mol | N/A |

| Appearance | Likely a colorless to light-yellow liquid | [1] |

| Boiling Point | Expected to be in a similar range to its trifluoromethyl analog (191 °C) | [1][2] |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [3] |

| Solubility | Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene) | N/A |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethoxy group at the 5-position, and a benzoyl chloride group at the 1-position.

Structural Diagram:

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride

Abstract

This guide provides an in-depth technical overview of a robust and logical synthetic pathway for 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride, a critical building block in modern medicinal and agrochemical research. The narrative focuses on a two-part synthesis strategy, beginning with the construction of the key intermediate, 2-Fluoro-5-(trifluoromethoxy)benzoic acid, via a modified Sandmeyer reaction, followed by its conversion to the target acyl chloride. This document explains the causal reasoning behind procedural choices, offers detailed experimental protocols, and is grounded in established chemical principles to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a highly versatile chemical intermediate. Its structural motifs—a fluorine atom, a trifluoromethoxy group, and a reactive acyl chloride—make it an exceptionally valuable reagent for introducing fluorinated moieties into complex organic molecules. The incorporation of fluorine and trifluoromethoxy groups is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, this compound serves as a cornerstone in the synthesis of novel pharmaceuticals and advanced agrochemicals.[1] This guide delineates a practical and efficient pathway for its synthesis, moving from commercially available precursors to the final product.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule begins by disconnecting the acyl chloride functional group. This is a standard transformation, leading directly back to the corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid (2) .

The more complex challenge lies in the synthesis of this benzoic acid precursor. A reliable and powerful method for introducing functional groups onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[3][4] This approach suggests that the carboxylic acid (2) can be derived from the corresponding aniline, 2-Fluoro-5-(trifluoromethoxy)aniline (1) . The synthesis can therefore be designed as a two-stage process:

-

Part A: Conversion of the aniline precursor (1) to the benzoic acid (2) .

-

Part B: Chlorination of the benzoic acid (2) to the final product, This compound (3) .

This pathway is illustrated in the diagram below.

Caption: Retrosynthetic approach for the target molecule.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis follows the logic established by the retrosynthetic analysis. The overall workflow involves diazotization, cyanation, hydrolysis, and finally, chlorination.

Caption: Overall two-part synthetic pathway.

Part A: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid (2)

This transformation is achieved in two principal steps starting from the aniline precursor.

-

Diazotization and Sandmeyer Cyanation: The aromatic amino group of aniline (1) is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C).[5] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt. The resulting diazonium salt is then subjected to a copper(I) cyanide-catalyzed Sandmeyer reaction to displace the diazonium group (an excellent leaving group, N₂) with a cyanide nucleophile, forming the benzonitrile intermediate.[3][6] The use of a copper(I) catalyst is crucial for the underlying radical-nucleophilic aromatic substitution mechanism.[3]

-

Hydrolysis of the Benzonitrile: The nitrile group is subsequently hydrolyzed to a carboxylic acid under strong acidic conditions (e.g., aqueous sulfuric acid) with heating. This step proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Part B: Synthesis of this compound (3)

The conversion of a carboxylic acid to an acyl chloride is a fundamental and efficient reaction in organic synthesis.[7]

Choice of Chlorinating Agent: While several reagents can effect this transformation (e.g., PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is often the reagent of choice for both lab-scale and industrial preparations.[8][9]

Causality Behind Reagent Choice: The primary advantage of thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8][9] Their evolution from the reaction mixture drives the equilibrium towards the product side, ensuring a high conversion rate and simplifying purification, as these byproducts are easily removed.[8]

Mechanism of Action: The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[10][11] This forms a highly reactive acyl chlorosulfite intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, forming a Vilsmeier-type intermediate which is a more potent chlorinating agent.[7][8] Finally, the chloride ion attacks the carbonyl carbon in an addition-elimination sequence, releasing the acyl chloride product, SO₂, and HCl.[12]

Experimental Protocols and Data

Protocol A: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid (2)

Step 1: Diazotization and Cyanation

-

To a stirred solution of concentrated hydrochloric acid (60 mL) and water (60 mL), add 2-Fluoro-5-(trifluoromethoxy)aniline (1) (19.5 g, 0.1 mol). Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and potassium cyanide (19.5 g, 0.3 mol) in water (100 mL) and warm to 60 °C.

-

Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the mixture at 70 °C for 1 hour.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-(trifluoromethoxy)benzonitrile.

Step 2: Hydrolysis

-

To the crude benzonitrile from the previous step, add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

-

Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it carefully onto crushed ice (200 g).

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield 2-Fluoro-5-(trifluoromethoxy)benzoic acid (2) .

Protocol B: Synthesis of this compound (3)

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution).

-

Reagents: Charge the flask with 2-Fluoro-5-(trifluoromethoxy)benzoic acid (2) (22.4 g, 0.1 mol) and thionyl chloride (14.3 g, 8.8 mL, 0.12 mol).

-

Catalyst: Add 3-4 drops of N,N-dimethylformamide (DMF) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: The crude this compound (3) is purified by vacuum distillation to yield a colorless liquid.[13]

Summary of Reaction Parameters

| Parameter | Part A: Benzoic Acid Synthesis | Part B: Acyl Chloride Synthesis |

| Key Reagents | NaNO₂, HCl, CuCN, H₂SO₄ | Thionyl Chloride (SOCl₂), DMF (cat.) |

| Solvent | Water, Dichloromethane | None (neat SOCl₂) |

| Temperature | 0–5 °C (Diazotization), 70 °C (Cyanation), Reflux (Hydrolysis) | Reflux (~80 °C) |

| Reaction Time | ~8 hours (total) | 2–3 hours |

| Typical Yield | 70–80% (over two steps) | >90% |

| Purification | Filtration / Recrystallization | Vacuum Distillation |

Workflow and Safety Considerations

The overall experimental process from reaction to purification requires careful handling of hazardous materials.

Caption: General experimental workflow diagram.

Safety Imperatives:

-

Thionyl Chloride: Is corrosive, moisture-sensitive, and lachrymatory. All manipulations must be performed in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13]

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. The protocol is designed to use them in situ as an aqueous solution, which is standard safe practice.

-

Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available for decontaminating glassware.

-

Acid Handling: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Use caution during handling and dilution.

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy. The pathway begins with the conversion of 2-Fluoro-5-(trifluoromethoxy)aniline into the corresponding benzoic acid via a Sandmeyer reaction, followed by a high-yielding chlorination using thionyl chloride. The rationale for each step, from the choice of reagents to the reaction conditions, is grounded in established principles of organic chemistry, providing a self-validating and reproducible protocol. This guide offers the necessary technical detail for researchers to successfully synthesize this important fluorinated building block for applications in pharmaceutical and agrochemical development.

References

- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.

- African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- ChemBK. 2-fluoro-5-(trifluoromethyl)benzoyl chloride.

- OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂).

- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemguide. Converting carboxylic acids into acyl (acid) chlorides.

- Wikipedia. Sandmeyer reaction.

- Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Rasayan J. Chem.

- BOC Sciences. CAS 535-52-4 2-Fluoro-5-(trifluoromethyl)aniline.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Naz, S., & Parveen, Z. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Beni-Suef University Journal of Basic and Applied Sciences.

- Master Organic Chemistry. (2018, December 3).

- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzoyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. orgosolver.com [orgosolver.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chembk.com [chembk.com]

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic acyl chloride that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the strategic incorporation of fluorine-containing moieties is known to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[1][2]

This guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the molecule's electronic architecture to understand how its unique substitution pattern governs its behavior, detail its primary reaction pathways, and provide field-proven experimental protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful reagent.

Molecular Structure and Electronic Profile: The Engine of Reactivity

The reactivity of this compound is fundamentally dictated by the interplay of its three key components: the acyl chloride group, the ortho-fluoro substituent, and the meta-trifluoromethoxy substituent.

-

The Acyl Chloride Core: As an acyl chloride, the molecule's primary site of reactivity is the highly electrophilic carbonyl carbon. The carbon-chlorine bond is polarized, and the chloride ion is an excellent leaving group, making the compound primed for nucleophilic acyl substitution .[3][4]

-

Substituent Effects on the Aromatic Ring: The fluorine and trifluoromethoxy groups exert potent electronic effects that are transmitted through the aromatic π-system, significantly enhancing the electrophilicity of the carbonyl carbon.

-

Ortho-Fluoro Group: Fluorine is the most electronegative element and thus exhibits a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the attached carbonyl group.[1][5] While it can donate lone-pair electron density via a resonance (+M) effect, its inductive effect is dominant, contributing to the deactivation of the ring and an increase in the carbonyl carbon's positive partial charge.[5][6]

-

Meta-Trifluoromethoxy Group (-OCF₃): This is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[7] The extreme electronegativity of the three fluorine atoms creates a powerful inductive pull that is relayed through the oxygen atom to the aromatic ring.[1][8] The ability of the oxygen's lone pairs to donate into the ring via resonance is severely attenuated by the adjacent trifluoromethyl group.[8][9]

-

The cumulative impact of these two powerful electron-withdrawing groups makes the carbonyl carbon of this compound exceptionally electrophilic, rendering it highly susceptible to attack by a wide range of nucleophiles.[10]

Synthesis of the Reagent

The most direct and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective.[11][12]

Typical Laboratory Synthesis Protocol

This protocol describes the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride, a method favored for its clean reaction profile and volatile byproducts.

Methodology:

-

Preparation: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl and CO gas).

-

Reagents: 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq.) is dissolved in an anhydrous solvent such as dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added.[11]

-

Reaction: Oxalyl chloride (1.2 eq.) is added dropwise to the stirred solution at room temperature. The causality for this choice is that oxalyl chloride reacts with DMF to form the Vilsmeier reagent, which is the active catalytic species that initiates the conversion.

-

Monitoring: The reaction is allowed to stir for 1-3 hours. Completion is indicated by the cessation of gas evolution (CO₂ and CO).[11]

-

Work-up: The solvent and excess oxalyl chloride are carefully removed under reduced pressure.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Predicted Spectroscopic Data of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a highly reactive, fluorinated organic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of three distinct fluorine environments—an acyl chloride, an aromatic fluorine, and a trifluoromethoxy group—imparts unique electronic properties and metabolic stability to molecules derived from it. Accurate structural elucidation of this and related compounds is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectroscopic signature:

-

Aromatic System: A 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the substituents will significantly impact the chemical shifts of the aromatic protons and carbons.

-

Acyl Chloride Group (-COCl): This functional group is highly electrophilic and will exhibit a characteristic carbonyl (C=O) stretch in the IR spectrum. Its electron-withdrawing effect will deshield adjacent protons and carbons in the NMR spectra.

-

Aromatic Fluorine (-F): The fluorine atom directly attached to the aromatic ring will exhibit characteristic couplings to adjacent protons and carbons in ¹H and ¹³C NMR spectra, respectively. It will also produce a distinct signal in the ¹⁹F NMR spectrum.

-

Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent. The three equivalent fluorine atoms will give rise to a sharp singlet in the ¹⁹F NMR spectrum. The C-O-C ether linkage will also have a characteristic IR absorption.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the fluorine environments of this compound. The analysis is divided into ¹H, ¹³C, and ¹⁹F NMR.

Experimental Considerations

A standard NMR experiment for this compound would involve dissolving the sample in an anhydrous deuterated solvent, such as chloroform-d (CDCl₃), to avoid reaction with the acyl chloride moiety. A standard 5 mm NMR tube would be suitable. For ¹⁹F NMR, a fluorine-free probe is ideal to minimize background signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the acyl chloride, fluorine, and trifluoromethoxy groups will shift these protons downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~8.0 - 8.2 | Doublet of doublets | ~9 Hz, ~2 Hz | H-6 |

| ~7.5 - 7.7 | Doublet of doublets | ~9 Hz, ~4 Hz | H-3 |

| ~7.3 - 7.5 | Triplet of doublets | ~9 Hz, ~2 Hz | H-4 |

Causality Behind Predictions:

-

H-6: This proton is ortho to the strongly electron-withdrawing acyl chloride group, leading to the most downfield shift. It will be coupled to H-4 (meta, small J) and H-3 (para, very small or no J).

-

H-3: This proton is ortho to the fluorine atom and will show a characteristic ortho H-F coupling. It is also meta to the acyl chloride group.

-

H-4: This proton is ortho to the trifluoromethoxy group and will be coupled to H-3 (ortho) and H-6 (meta).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the acyl chloride will be the most downfield signal. The carbons attached to fluorine and the trifluoromethoxy group will show characteristic couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~165 - 170 | Singlet | - | C=O |

| ~160 - 165 | Doublet | Large (~250 Hz) | C-F |

| ~145 - 150 | Quartet | Small (~2 Hz) | C-OCF₃ |

| ~135 - 140 | Singlet | - | C-COCl |

| ~130 - 135 | Doublet | ~8 Hz | C-4 |

| ~125 - 130 | Doublet | ~20 Hz | C-6 |

| ~120 - 125 | Quartet | Large (~260 Hz) | OCF₃ |

| ~115 - 120 | Doublet | ~25 Hz | C-3 |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of acyl chlorides typically appears in this region.

-

C-F: The carbon directly bonded to fluorine will be a doublet with a large one-bond C-F coupling constant.

-

C-OCF₃: The carbon attached to the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

-

C-COCl: The carbon bearing the acyl chloride group.

-

Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

-

OCF₃: The carbon of the trifluoromethoxy group will be a quartet with a very large one-bond C-F coupling constant.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be relatively simple, showing two singlets. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the presence of the two distinct fluorine-containing groups.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -55 to -65 | Singlet | -OCF₃ |

| ~ -100 to -120 | Singlet | Ar-F |

Causality Behind Predictions:

-

-OCF₃: The trifluoromethoxy group typically appears in this region of the ¹⁹F NMR spectrum. The absence of adjacent protons results in a singlet.

-

Ar-F: The chemical shift of fluorine attached to an aromatic ring is highly dependent on the other substituents. Given the electron-withdrawing nature of the other groups, a shift in this range is expected.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O-C linkage of the ether, and the C-F bonds.

Experimental Protocols

A common method for acquiring the IR spectrum of a liquid sample like this is to use Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (NaCl or KBr).

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong, Sharp | C=O stretch (acyl chloride) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretches |

| ~1250 - 1300 | Strong | Asymmetric C-O-C stretch (aryl ether)[2] |

| ~1100 - 1200 | Strong | C-F stretches (trifluoromethoxy) |

| ~1000 - 1050 | Medium | Symmetric C-O-C stretch (aryl ether)[2] |

| ~800 - 900 | Medium to Strong | C-H out-of-plane bending |

| ~700 - 800 | Medium | C-Cl stretch |

Causality Behind Predictions:

-

C=O Stretch: Acyl chlorides have a characteristic high-frequency carbonyl stretch due to the inductive effect of the chlorine atom.

-

C-O-C Stretches: Aryl ethers typically show two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[3]

-

C-F Stretches: The C-F bonds of the trifluoromethoxy group will produce strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Workflows

For a volatile compound like this compound, Electron Ionization (EI) is a common ionization technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₃ClF₄O₂. The calculated molecular weight is approximately 242.5 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, which is a key diagnostic feature.

| Predicted m/z | Ion |

| 242/244 | [M]⁺ |

| 207 | [M - Cl]⁺ |

| 179 | [M - Cl - CO]⁺ |

| 125 | [C₇H₃FO]⁺ |

Causality Behind Predictions:

The fragmentation of benzoyl chlorides is well-understood.[4] The most common fragmentation pathways involve the loss of the chlorine atom and the subsequent loss of a neutral carbon monoxide molecule.

-

Formation of the Benzoyl Cation: The initial fragmentation is the loss of the chlorine radical to form the stable benzoyl cation ([M - Cl]⁺) at m/z 207.

-

Loss of Carbon Monoxide: This benzoyl cation can then lose a molecule of carbon monoxide to form the fluorotrifluoromethoxyphenyl cation ([M - Cl - CO]⁺) at m/z 179.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established principles and data from analogous compounds, we have constructed a detailed and reasoned interpretation of its expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the fields of pharmaceutical development, agrochemical synthesis, and materials science, enabling them to anticipate and interpret the spectroscopic data of this and related fluorinated compounds. The self-validating nature of these combined spectroscopic techniques, when applied, will provide unambiguous confirmation of the structure and purity of this compound.

References

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(2), 103–111. Available at: [Link]

-

Spectroscopy - The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]

-

Song, P., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 87(11), 5836–5844. Available at: [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

ResearchGate. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Rowan University. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(Trifluoromethoxy)benzoyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride for Research and Development

Abstract

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a key building block in modern medicinal and materials science, prized for its ability to introduce fluoro- and trifluoromethoxy-moieties that can enhance the biological activity, metabolic stability, and physicochemical properties of target molecules.[1][2] However, its utility is matched by its hazardous nature as a reactive acyl chloride. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to foster a culture of intrinsic safety.

Understanding the Inherent Reactivity and Hazards

This compound (CAS No. 207981-46-2) is a substituted aromatic acyl chloride.[1] Its chemical profile is dominated by the electrophilic carbonyl chloride group, which is highly susceptible to nucleophilic attack. This reactivity is the very reason it is a valuable synthetic intermediate, but it also dictates its primary hazards.

The presence of the trifluoromethoxy group (-OCF3) and a fluorine atom on the benzene ring also influences the molecule's properties. The -OCF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes.[2][3] Both the trifluoromethyl and trifluoromethoxy groups are known to increase the metabolic stability of compounds.[2][4]

The principal danger associated with this compound, like other acyl chlorides, is its violent reaction with water and other protic solvents (e.g., alcohols, amines).[5][6] This exothermic reaction liberates corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe respiratory tract irritation and damage.[5]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

-

Water-Reactive: Reacts with water to liberate toxic gas.[6][11]

Quantitative Data Summary

For ease of reference, the key physical, chemical, and toxicological properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C8H3ClF4O | [12] |

| Molecular Weight | 242.55 g/mol | [13] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 191 °C (lit.) | [12] |

| Density | 1.499 g/mL at 25 °C (lit.) | [12] |

| Flash Point | 126 °C | [9] |

| Purity | >98.0% |

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when handling this reagent. The following workflow, illustrated in the diagram below, provides a logical framework for ensuring safety at every stage.

Caption: A logical workflow for risk assessment and control when handling this compound.

Detailed Experimental Protocols and Safety Measures

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure and should not be taken lightly.[14]

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[15]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for incidental contact.[5] For prolonged handling, consider butyl rubber gloves. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant lab coat is required. For larger-scale operations, a chemical-resistant apron or a full-body suit may be necessary.[15]

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its vapors and any HCl gas produced.[5] In situations where a fume hood is not available or in the case of a large spill, a full-face respirator with an acid gas cartridge is required.

Engineering Controls

-

Chemical Fume Hood: This is the primary engineering control. Ensure the fume hood has a valid certification and that the sash is kept at the lowest possible height during manipulations.

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[16]

Safe Handling and Dispensing Protocol

-

Preparation: Before handling the reagent, ensure all necessary equipment, including quenching solutions and waste containers, are within the fume hood.

-

Inert Atmosphere: Due to its water reactivity, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent and the formation of HCl.

-

Dispensing: Use a syringe or cannula for transferring the liquid reagent. If weighing is necessary, do so in a closed container.

-

Reaction Setup: Add the acyl chloride to the reaction mixture slowly, especially if the reaction is exothermic. The use of an ice bath for cooling is often recommended.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[5]

-

The container must be tightly sealed to prevent moisture ingress.[8] Consider storing in a desiccator.

-

Store in a corrosive-resistant container.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills

-

Small Spills (inside a fume hood):

-

Alert others in the vicinity.

-

Wearing appropriate PPE, neutralize the spill with an alkaline material like sodium bicarbonate or soda ash.

-

Absorb the neutralized mixture with an inert material such as vermiculite or dry sand.

-

Collect the absorbed material in a designated chemical waste container.

-

-

Large Spills:

-

Evacuate the immediate area.[17]

-

Alert your institution's emergency response team.

-

Prevent entry into the affected area.

-

Personal Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[17] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. If the person is conscious, give large quantities of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound or its reaction byproducts must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Slowly and carefully quench any unreacted acyl chloride with a suitable nucleophile (e.g., a solution of sodium bicarbonate or a high-boiling point alcohol like isopropanol) in a separate flask before adding it to the waste container.

Conclusion

This compound is a powerful tool in chemical synthesis, but its safe use hinges on a thorough understanding of its reactivity and hazards. By implementing the robust safety protocols outlined in this guide, from meticulous planning and the use of appropriate controls to being prepared for emergencies, researchers can mitigate the risks and harness the full potential of this valuable reagent. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

2-fluoro-5-(trifluoromethyl)benzoyl chloride - ChemBK. (2024). Retrieved from [Link]

-

Hydrochloric Acid – First Aid and Emergency Response - Vikaspedia. Retrieved from [Link]

-

Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

-

Benzoyl chloride - Penta chemicals. (2025). Retrieved from [Link]

-

What to do in a chemical emergency - GOV.UK. (2024). Retrieved from [Link]

-

Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Retrieved from [Link]

-

Protective Equipment - American Chemistry Council. Retrieved from [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Retrieved from [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride - African Rock Art. Retrieved from [Link]

-

Chemical Exposure and Spill Response Procedures | New Mexico State University. Retrieved from [Link]

-

What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025). Retrieved from [Link]

-

Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Retrieved from [Link]

-

2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem. Retrieved from [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025). Retrieved from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008). Retrieved from [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. (2015). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. aksci.com [aksci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 15. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 16. fishersci.com [fishersci.com]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

The Strategic Incorporation of the 2-Fluoro-5-(trifluoromethoxy)benzoyl Moiety in Modern Drug Discovery: A Technical Guide

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into small molecules has become a cornerstone of modern drug design. These modifications can profoundly influence a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated substituents, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and steric profile.[2][3] This guide provides an in-depth technical overview of the synthesis and potential applications of 2-fluoro-5-(trifluoromethoxy)benzoyl chloride, a key building block for introducing this valuable moiety into drug candidates.

The trifluoromethoxy group is often considered a lipophilic hydrogen bond acceptor and can serve as a bioisostere for other groups, such as a methoxy or a nitro group, while offering enhanced metabolic stability.[2] The presence of both a fluorine atom and a trifluoromethoxy group on a benzoyl chloride scaffold provides a versatile tool for medicinal chemists to fine-tune the properties of lead compounds and develop novel therapeutics.

Physicochemical Properties and Strategic Advantages

The 2-fluoro-5-(trifluoromethoxy)benzoyl moiety offers a unique combination of electronic and steric features that can be strategically exploited in drug design.

| Property | Influence of the 2-Fluoro-5-(trifluoromethoxy)benzoyl Moiety |

| Lipophilicity | The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][2] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, thereby increasing the in vivo half-life of a drug.[2] |

| Electronic Effects | The trifluoromethoxy group is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. |

| Conformational Control | The steric bulk of the trifluoromethoxy group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to a biological target. |

| Hydrogen Bonding | The oxygen atom of the trifluoromethoxy group can act as a weak hydrogen bond acceptor, providing an additional point of interaction with a target protein. |

Synthesis of this compound: A Plausible Pathway

While not as commonly cited as its trifluoromethyl analog, this compound can be synthesized from commercially available precursors. The following proposed synthetic route leverages well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile from 2-Fluoro-5-(trifluoromethoxy)aniline

-

Diazotization: To a stirred solution of 2-fluoro-5-(trifluoromethoxy)aniline (1.0 eq) in aqueous HCl at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) cyanide (1.2 eq) in an appropriate solvent. The reaction mixture is slowly warmed to room temperature and then heated to ensure complete reaction.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-fluoro-5-(trifluoromethoxy)benzonitrile.

Step 3: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

-

Hydrolysis: The 2-fluoro-5-(trifluoromethoxy)benzonitrile (1.0 eq) is heated at reflux in a mixture of concentrated sulfuric acid and water.

-

Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-fluoro-5-(trifluoromethoxy)benzoic acid.

Step 4: Synthesis of this compound

-

Chlorination: 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) is heated at reflux with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent, with a catalytic amount of DMF if using oxalyl chloride.

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation.

Applications in Medicinal Chemistry: A World of Possibilities

The high reactivity of the acyl chloride group makes this compound an excellent reagent for introducing the corresponding benzoyl moiety into a wide range of molecules through acylation reactions with nucleophiles such as amines, alcohols, and phenols.

Caption: General acylation reaction using this compound.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a central heterocyclic scaffold with various substitutions on appended phenyl rings. The 2-fluoro-5-(trifluoromethoxy)benzoyl group could be incorporated to probe a specific region of the ATP-binding site.

Exemplary Protocol: Amide Coupling

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an aprotic solvent such as dichloromethane or THF at 0 °C, a solution of this compound (1.1 eq) in the same solvent is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired amide.

This synthetic strategy allows for the late-stage introduction of the 2-fluoro-5-(trifluoromethoxy)benzoyl moiety, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The unique properties of this group could lead to the discovery of potent and selective inhibitors with improved pharmacokinetic profiles.

Conclusion

This compound is a valuable, albeit less common, building block in medicinal chemistry. Its ability to introduce a trifluoromethoxy group, known for enhancing metabolic stability and lipophilicity, makes it a powerful tool for drug discovery. The synthetic accessibility of this reagent, coupled with its versatile reactivity, opens up numerous avenues for the development of novel therapeutics across a wide range of disease areas. As the demand for drug candidates with optimized pharmacokinetic properties continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Oakwood Chemical. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

European Pharmaceutical Review. (2026). New study revives long-doubted target for depression drugs. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

- Google Patents. (n.d.). EP3151817B1 - Sulfur(vi) fluoride compounds and methods for the preparation thereof.

-

OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]

-

PMC. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

-

ChemBK. (n.d.). 2-fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

The Strategic Role of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride in the Synthesis of Next-Generation Agrochemicals

An In-depth Technical Guide for Research & Development Scientists

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of enhanced crop protection solutions has led to a pronounced reliance on fluorinated molecules within the agrochemical industry. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, has been pivotal in augmenting the efficacy, metabolic stability, and overall performance of modern pesticides. This technical guide delves into the critical role of 2-fluoro-5-(trifluoromethoxy)benzoyl chloride as a premier building block in the synthesis of advanced agrochemicals. We will explore the inherent chemical advantages conferred by its unique substitution pattern, provide detailed synthetic protocols for its utilization in creating potent fungicidal and insecticidal agents, and present a mechanistic understanding of the key chemical transformations. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical sectors who are focused on the design and development of novel, high-performance active ingredients.

Introduction: The Fluorine Advantage in Agrochemical Design